Head-to-Head Potency and Selectivity Comparison: AChE-IN-43 vs. Donepezil
AChE-IN-43 demonstrates an inhibition constant (Ki) of 0.41 μM against AChE, which is numerically equivalent to the Ki reported for donepezil (0.41 μM) in the same comparative study [1]. However, the selectivity index (SI) for AChE over BChE is a critical differentiator. While donepezil exhibits a selectivity index of only 2.12, the class of compounds from which AChE-IN-43 is derived were designed for and demonstrated significantly improved selectivity, with lead analogs achieving >12-fold selectivity over AChE [1]. This suggests that AChE-IN-43, while sharing a similar binding affinity with the gold standard donepezil, is engineered for a much cleaner, more targeted pharmacological profile, reducing the potential for off-target BChE-mediated effects that complicate data interpretation in neurological disease models.
| Evidence Dimension | AChE Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.41 μM |
| Comparator Or Baseline | Donepezil (Ki = 0.41 μM) |
| Quantified Difference | No difference in Ki; equivalent binding affinity. |
| Conditions | In vitro enzyme inhibition assay using recombinant human AChE. |
Why This Matters
For procurement, this data justifies the selection of AChE-IN-43 over donepezil when the research goal is to isolate the effects of AChE inhibition from BChE inhibition, ensuring experimental outcomes are not confounded by off-target enzyme activity.
- [1] Apaydın, Ç. B., Soylu-Eter, Ö., Eraslan-Elma, P., Özsoy, N., & Karalı, N. (2022). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Future Medicinal Chemistry, 14(23), 1705-1723. View Source
